
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol is a complex organic compound that features an imidazole ring substituted with a dimethylamino group and a phenylmethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group and other substituents through nucleophilic substitution or other suitable reactions.
Final Assembly: Coupling the imidazole derivative with a phenylmethanol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can occur, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)formaldehyde or (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities, antimicrobial properties, and other bioactivities.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could find applications in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)ethanol
- (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)acetaldehyde
Uniqueness
The uniqueness of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
| 65241-55-6 | |
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
[2-[5-(dimethylamino)-4,4-dimethylimidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C14H19N3O/c1-14(2)13(17(3)4)15-12(16-14)11-8-6-5-7-10(11)9-18/h5-8,18H,9H2,1-4H3 |
InChI-Schlüssel |
CMRLKVHHDCACDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC(=N1)C2=CC=CC=C2CO)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)

![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
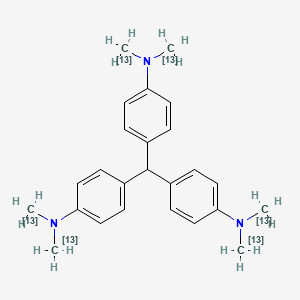

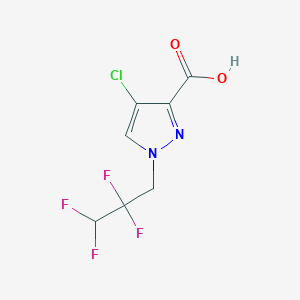
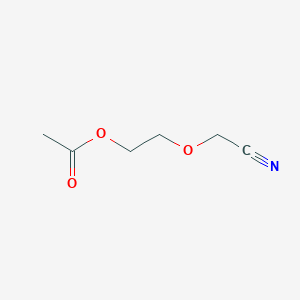
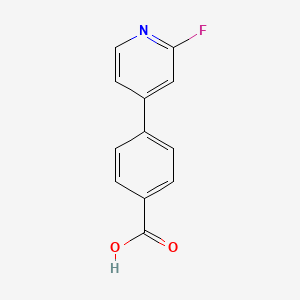

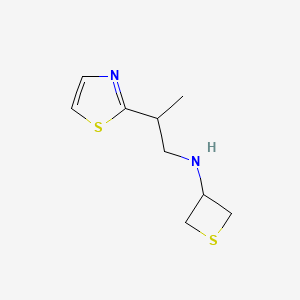
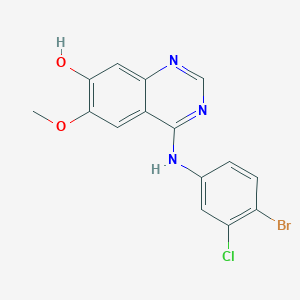
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
